Pirbenicillin

Description

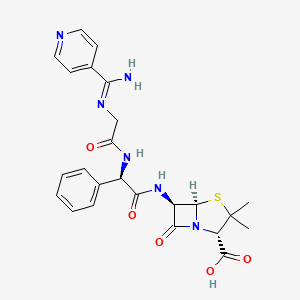

RN given refers to (2S-(2 alpha,5 alpha,6 beta))-isomer; structure

See also: this compound Sodium (active moiety of).

Structure

2D Structure

3D Structure

Properties

CAS No. |

55975-92-3 |

|---|---|

Molecular Formula |

C24H26N6O5S |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1 |

InChI Key |

WRFCGBVLTRJBKN-QSNWEANLSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |

Other CAS No. |

55975-92-3 |

Synonyms |

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Pirbenicillin's Assault on the Bacterial Cell Wall: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of pirbenicillin, a semisynthetic penicillin antibiotic, with a specific focus on its interaction with and disruption of the bacterial cell wall. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.

Executive Summary

This compound exerts its bactericidal effect by inhibiting the final and crucial step of peptidoglycan synthesis in bacterial cell walls. This inhibition is achieved through the covalent binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death. This guide will elaborate on the molecular interactions, present quantitative efficacy data, detail experimental methodologies for its study, and provide a visual representation of its mechanism.

The Bacterial Cell Wall: A Critical Target

The bacterial cell wall is a vital external structure that provides rigidity, maintains cell shape, and protects against osmotic pressure.[1][2][3] In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1][4] These glycan chains are cross-linked by short peptide bridges, forming a strong, mesh-like sacculus around the cytoplasmic membrane. The transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), are responsible for catalyzing the formation of these peptide cross-links, a process essential for the integrity and stability of the cell wall.

This compound's Mechanism of Action: A Step-by-Step Breakdown

This compound, as a member of the β-lactam class of antibiotics, structurally mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to act as a suicide inhibitor of the PBPs. The mechanism can be dissected into the following key steps:

-

Target Recognition and Binding: this compound diffuses across the outer membrane of Gram-negative bacteria (where applicable) and enters the periplasmic space, where it encounters the PBPs located on the inner membrane. It then binds to the active site of the PBP transpeptidase domain.

-

Covalent Acylation: The highly reactive β-lactam ring of this compound is attacked by a serine residue within the active site of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

-

Inhibition of Peptidoglycan Synthesis: With the transpeptidase activity of the PBPs blocked, the final step of cell wall synthesis is halted. This leads to the accumulation of un-cross-linked peptidoglycan precursors and the synthesis of a weakened, structurally unsound cell wall.

-

Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, resulting in cell swelling and eventual lysis, leading to bacterial death.

Visualizing the Pathway of Inhibition

The following diagram, generated using the DOT language, illustrates the logical flow of this compound's mechanism of action on the bacterial cell wall.

Quantitative Efficacy of this compound

The in vitro activity of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a range of clinically relevant bacteria.

| Bacterium | This compound MIC (µg/mL) | Comparator: Carbenicillin MIC (µg/mL) |

| Pseudomonas aeruginosa | 12.5 - 25 | 50 - 100 |

| Escherichia coli | 6.25 | Comparable to Carbenicillin |

| Serratia marcescens | 6.25 | Comparable to Carbenicillin |

| Enterobacter cloacae | 6.25 | Not specified |

| Staphylococcus aureus | Not specified | 1 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Studying this compound's Mechanism of Action

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

Procedure:

-

Prepare Serial Dilutions: Aseptically prepare two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control well containing only broth and inoculum (no antibiotic) and a negative control well containing only broth.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) as observed by the naked eye or measured using a spectrophotometer.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for bacterial PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound solutions of varying concentrations

-

Labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescently labeled penicillin like Bocillin-FL)

-

SDS-PAGE apparatus and reagents

-

Fluorography or autoradiography equipment

Procedure:

-

Incubation: Incubate the bacterial membrane preparations with various concentrations of unlabeled this compound for a predetermined time at a specific temperature (e.g., 30 minutes at 30°C).

-

Addition of Labeled Penicillin: Add a fixed, non-saturating concentration of the labeled penicillin to the mixture and incubate for a shorter period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a saturating concentration of unlabeled penicillin or by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Detection: Visualize the labeled PBPs by fluorography (for radiolabeled penicillin) or by fluorescence imaging (for fluorescently labeled penicillin).

-

Analysis: The intensity of the labeled bands will decrease with increasing concentrations of this compound. The concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (IC₅₀) can be calculated to determine its relative affinity for the PBPs.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a competitive PBP binding assay.

Conclusion

This compound's potent antibacterial activity stems from its targeted and irreversible inhibition of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. This well-defined mechanism of action, coupled with its broad spectrum of activity, underscores its importance in the arsenal of antimicrobial agents. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other β-lactam antibiotics, which is crucial for understanding and overcoming mechanisms of bacterial resistance.

References

- 1. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid antibiotic sensitivity testing in microwell arrays - PMC [pmc.ncbi.nlm.nih.gov]

Pirbenicillin: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbenicillin is a semisynthetic, broad-spectrum penicillin antibiotic.[1][2] This technical guide provides a detailed overview of the antibacterial activity of this compound against a range of clinically relevant Gram-negative bacteria. The document summarizes available quantitative data, outlines detailed experimental protocols for susceptibility testing, and visualizes the mechanism of action and experimental workflows.

Antibacterial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various Gram-negative bacteria. Its efficacy has been notably compared to that of carbenicillin, another broad-spectrum penicillin.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound against Gram-negative bacteria is summarized in the table below. The data is compiled from various studies and presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

| Gram-Negative Bacteria | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible at 6.25 µg/mL | Notes |

| Pseudomonas aeruginosa | 68 | - | 3.1[3][4] | - | 67% | Activity is inoculum dependent.[3] Median MIC was 3.1 µg/mL with an inoculum of ~10⁵ CFU/mL. |

| Escherichia coli | - | - | - | - | 58% | MIC values are comparable to carbenicillin. Inactive against ampicillin-resistant strains. |

| Serratia spp. | - | - | - | - | 41% | MIC values are comparable to carbenicillin. |

| Citrobacter spp. | - | - | - | - | - | MIC values are comparable to carbenicillin. |

| Enterobacter spp. | - | - | - | - | 31% | MIC values are comparable to carbenicillin. |

| Proteus spp. | - | - | - | - | - | Less active than carbenicillin. |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that specific data was not available in the cited literature.

Studies have shown that this compound has a three- to fourfold greater potency against Pseudomonas aeruginosa compared to carbenicillin, both in vitro and in vivo. However, its activity against Proteus species is reported to be lower than that of carbenicillin. It is also important to note that this compound is inactive against ampicillin-resistant strains of E. coli. The bactericidal concentration of this compound is generally equal to or only two-fold higher than its minimal inhibitory concentration.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The following are detailed methodologies for two common assays.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound sodium salt (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Spectrophotometer

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of this compound concentrations (e.g., 640 µg/mL to 0.3125 µg/mL).

-

Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative sterility control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plates: Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or with the aid of a reading device.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.

Objective: To determine the MIC of this compound by observing the growth of bacteria on agar plates containing various concentrations of the antibiotic.

Materials:

-

This compound sodium salt (analytical grade)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

-

Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

-

For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of molten MHA. Mix thoroughly but gently to avoid air bubbles.

-

Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.

-

Prepare one set of plates without any antibiotic to serve as a growth control.

-

Allow the plates to solidify at room temperature.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. This should be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation of Agar Plates:

-

Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate.

-

Allow the inoculum spots to dry completely before inverting the plates for incubation.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows for the growth of only one or two colonies.

Mechanism of Action and Visualizations

This compound, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. By binding to and inactivating PBPs, this compound blocks the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antibacterial spectrum of an antibiotic like this compound using the broth microdilution method.

References

- 1. Laboratory studies with a new broad-spectrum penicillin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laboratory Studies with a New Broad-Spectrum Penicillin, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative In Vitro Activity of this compound, Ticarcillin, and Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activity of piribenicillin, ticarcillin, and carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirbenicillin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirbenicillin is a semisynthetic penicillin derivative that has demonstrated notable antibacterial activity, particularly against Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound, including its physicochemical characteristics, in vitro antimicrobial activity, and pharmacokinetic profile. Detailed experimental methodologies are provided for key studies, and all quantitative data are summarized in structured tables for comparative analysis. The mechanism of action, involving the inhibition of penicillin-binding proteins and subsequent disruption of bacterial cell wall synthesis, is also elucidated.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]. Its core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin class, with a complex acyl side chain responsible for its specific antibacterial spectrum and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆N₆O₅S | [1] |

| Molecular Weight | 510.6 g/mol | [1] |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |

| CAS Number | 55975-92-3 | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| pKa | Not specified in provided results | |

| Melting Point | Not specified in provided results |

In Vitro Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria. Its efficacy is particularly notable against Pseudomonas aeruginosa, showing a three- to fourfold greater potency than carbenicillin both in vitro and in vivo. The in vitro activity of this compound is influenced by factors such as inoculum size and pH.

Table 2: In Vitro Activity of this compound and Comparator Agents against Pseudomonas aeruginosa

| Inoculum (CFU/mL) | pH | Agent | Median MIC (µg/mL) | Reference |

| ~10⁵ | Not Specified | This compound | 3.1 | |

| Ticarcillin | 12.5 | |||

| Carbenicillin | 25 | |||

| 10⁷ | Not Specified | This compound | 6.25 | |

| Ticarcillin | 12.5 | |||

| Carbenicillin | 50 | |||

| 10⁸ to 10⁹ | Not Specified | This compound | 50 | |

| Ticarcillin | 50 | |||

| Carbenicillin | 100 | |||

| Not Specified | 6 | This compound (at 6.25 µg/mL) | 7% of strains inhibited | |

| 7 | This compound (at 6.25 µg/mL) | 11% of strains inhibited | ||

| 8 | This compound (at 6.25 µg/mL) | 57% of strains inhibited |

This compound has also demonstrated activity against various isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter, with Minimum Inhibitory Concentration (MIC) values comparable to those of carbenicillin. Furthermore, it is more active than carbenicillin against certain Gram-positive bacteria, notably Streptococcus faecalis. However, it is reported to be less active than carbenicillin against Proteus species and is inactive against ampicillin-resistant strains of E. coli.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that the disposition of this compound can be described by a two-compartment open model following rapid intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Biological Half-Life (t½) | Not specified in provided results |

| Apparent Volume of Distribution (Vd) | Not specified in provided results |

| Total Body Clearance (CL) | Not specified in in provided results |

| Distribution Rate Constants (k12, k21) | Not specified in provided results |

| Elimination Rate Constant (kel) | Not specified in provided results |

Detailed quantitative values for the pharmacokinetic parameters were not available in the provided search results.

Mechanism of Action

As a member of the penicillin class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism of action of this compound.

This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the cell wall. The resulting disruption of cell wall synthesis leads to weakening of the cell wall and ultimately causes cell lysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro susceptibility of bacterial isolates to this compound is determined using the agar dilution method.

Protocol:

-

Preparation of Antibiotic Solutions: Stock solutions of this compound, carbenicillin, and ticarcillin are prepared and serially diluted to obtain a range of concentrations.

-

Preparation of Agar Plates: Mueller-Hinton agar is prepared and cooled to 50°C. The appropriate volume of each antibiotic dilution is added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: The bacterial isolates to be tested are grown overnight in a suitable broth medium. The cultures are then diluted to achieve a standardized inoculum density (e.g., approximately 10⁴ CFU per spot).

-

Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Pharmacokinetic Study in Mice

The pharmacokinetic profile of this compound is evaluated in mice following intravenous administration.

Protocol:

-

Animal Model: Male albino mice are used for the study.

-

Drug Administration: this compound sodium salt is dissolved in a sterile vehicle and administered as a single rapid intravenous bolus injection into a tail vein.

-

Blood Sampling: Blood samples are collected from the retro-orbital sinus at various time points post-administration (e.g., 1, 3, 5, 10, 15, 20, 30, 45, and 60 minutes). To avoid excessive blood loss from a single animal, different groups of mice are used for different sets of time points.

-

Sample Processing: The collected blood samples are centrifuged to separate the plasma.

-

Drug Concentration Analysis: The concentration of this compound in the plasma samples is determined using a suitable analytical method, such as a microbiological assay or a chromatographic technique (e.g., HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data are then analyzed using a two-compartment open model to determine the various pharmacokinetic parameters.

References

Inactivation of Penicillin-Binding Proteins (PBPs) by Pirbenicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirbenicillin, a carboxypenicillin, exerts its bactericidal effects through the inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. This technical guide provides an in-depth overview of the mechanisms and methodologies associated with the inactivation of PBPs by β-lactam antibiotics, with a conceptual focus on this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document will utilize illustrative data from other well-characterized penicillins to detail the experimental protocols and data presentation central to understanding PBP inactivation. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.

Introduction to Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes characterized by their affinity for and covalent bonding with β-lactam antibiotics.[1] They are integral to the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] The inhibition of these proteins disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1][2] PBPs are diverse, with different bacteria possessing various types, each with specific roles in cell wall metabolism.[3] The primary mechanism of action for β-lactam antibiotics, including penicillins like this compound, is the acylation of the active site serine residue of PBPs, forming a stable, inactive covalent complex.

Mechanism of PBP Inactivation by this compound

The fundamental mechanism of PBP inactivation by this compound, as a member of the penicillin class, involves its structural mimicry of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the antibiotic to enter the active site of the PBP. The highly reactive β-lactam ring of this compound is then attacked by the active site serine residue of the PBP, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme, preventing it from carrying out its essential transpeptidase or carboxypeptidase activity in cell wall synthesis.

Quantitative Analysis of PBP Inactivation

Table 1: Illustrative IC50 Values (μM) of Penicillins against Specific PBPs

| Penicillin | Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |

| Penicillin G | Streptococcus pneumoniae | 70 | 41 | 15 | 180 | - |

| Ampicillin | Streptococcus pneumoniae | 15 | 2 | 4.6 | 77 | - |

| Piperacillin | Escherichia coli | >100 | >100 | >100 | 0.5 | >100 |

| Amoxicillin | Escherichia coli | >100 | >100 | >100 | >100 | 1.5 |

Data is illustrative and compiled from various sources for demonstrative purposes.

Table 2: Illustrative Kinetic Parameters of Penicillin G against S. pneumoniae PBPs

| PBP | k_inact (s⁻¹) | K_i (μM) | k_inact/K_i (M⁻¹s⁻¹) |

| PBP1a | 0.21 | 3.0 | 70,000 |

| PBP1b | 0.12 | 2.9 | 41,000 |

| PBP2x | 0.36 | 1.8 | 200,000 |

| PBP3 | 0.09 | 0.5 | 180,000 |

Data is illustrative and represents typical values found in literature for well-studied penicillins.

Experimental Protocols

The determination of PBP binding affinity and inactivation kinetics is crucial for the evaluation of new β-lactam antibiotics. The following are detailed methodologies for key experiments.

Preparation of Bacterial Membranes Containing PBPs

Objective: To isolate bacterial membranes enriched with PBPs for use in binding assays.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in a suitable broth medium to the mid-logarithmic phase.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and lyse the cells using methods such as sonication or a French press.

-

Membrane Isolation: Perform a series of centrifugation steps, including a low-speed spin to remove unlysed cells and a high-speed ultracentrifugation to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with buffer to remove cytoplasmic proteins and resuspend in a storage buffer, often containing a cryoprotectant like glycerol. Store at -80°C until use.

Competitive PBP Binding Assay (IC50 Determination)

Objective: To determine the concentration of an unlabeled β-lactam (e.g., this compound) required to inhibit 50% of the binding of a labeled penicillin to the PBPs.

Protocol:

-

Reaction Setup: In a series of microcentrifuge tubes or a microplate, add the prepared bacterial membranes.

-

Inhibitor Addition: Add varying concentrations of the test antibiotic (this compound). Include a control with no inhibitor.

-

Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the test antibiotic to bind to the PBPs.

-

Addition of Labeled Penicillin: Add a fixed concentration of a labeled penicillin, such as a fluorescent derivative (e.g., Bocillin-FL) or a radiolabeled penicillin (e.g., [³H]benzylpenicillin).

-

Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the labeled penicillin to bind to the remaining available PBPs.

-

Termination and Separation: Stop the reaction by adding a sample buffer containing SDS and heat. Separate the proteins by SDS-PAGE.

-

Detection and Quantification: Visualize the labeled PBPs using a fluorescence scanner or autoradiography. Quantify the band intensities to determine the percentage of inhibition at each concentration of the test antibiotic.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Downstream Effects

The inactivation of PBPs by this compound has profound consequences for bacterial physiology, extending beyond the immediate cessation of cell wall synthesis. In many Gram-negative bacteria, the disruption of peptidoglycan recycling, caused by PBP inhibition, can trigger complex signaling cascades. For instance, the accumulation of peptidoglycan fragments in the cytoplasm can lead to the induction of β-lactamase expression, a key mechanism of antibiotic resistance.

Conclusion

This compound, like other β-lactam antibiotics, targets and inactivates essential penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis and subsequent cell death. While specific quantitative binding and kinetic data for this compound are not extensively documented in public sources, the experimental protocols and analytical frameworks presented in this guide provide a robust foundation for the characterization of its interaction with PBPs. Understanding the affinity for different PBPs, the kinetics of their inactivation, and the downstream cellular consequences is paramount for the continued development of effective β-lactam antibiotics and for overcoming the challenges of bacterial resistance. The methodologies described herein are central to these research and development endeavors.

References

- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

Pirbenicillin: An In-Depth Technical Review of its Broad-Spectrum Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbenicillin is a semisynthetic penicillin derivative that exhibits a broad spectrum of antibacterial activity. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1] The inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall. This disruption leads to the weakening of the cell wall and subsequent cell lysis.[1] This technical guide provides a comprehensive overview of the in-vitro activity of this compound against a range of clinical isolates, details the experimental protocols used for its evaluation, and presents its antibacterial spectrum through structured data and visualizations.

Data Presentation: In-Vitro Activity of this compound

Table 1: Percentage of Clinical Isolates Inhibited by this compound at a Concentration of 6.25 µg/ml [2][3]

| Bacterial Species | Number of Isolates Tested | Percentage Inhibited (%) |

| Pseudomonas aeruginosa | - | 67 |

| Proteus mirabilis | - | 93 |

| Escherichia coli | - | 58 |

| Serratia spp. | - | 41 |

| Enterobacter spp. | - | 31 |

Table 2: Comparative Median Minimum Inhibitory Concentrations (MICs) Against Pseudomonas aeruginosa (68 isolates)

| Antibiotic | Inoculum (CFU/ml) | Median MIC (µg/ml) |

| This compound | ~10⁵ | 3.1 |

| Ticarcillin | ~10⁵ | 12.5 |

| Carbenicillin | ~10⁵ | 25 |

| This compound | 10⁷ | 6.25 |

| Ticarcillin | 10⁷ | 12.5 |

| Carbenicillin | 10⁷ | 50 |

| This compound | 10⁸-10⁹ | 50 |

| Ticarcillin | 10⁸-10⁹ | 50 |

| Carbenicillin | 10⁸-10⁹ | 100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in-vitro activity. These protocols are based on standard antimicrobial susceptibility testing methods used during the period of this compound's primary investigation.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

a. Preparation of Antimicrobial Stock Solution:

-

Aseptically weigh a precise amount of this compound analytical standard powder.

-

Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer solution) to create a high-concentration stock solution (e.g., 1000 µg/ml).

-

Further dilute the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) to create a working stock solution at a concentration twice the highest concentration to be tested.

b. Preparation of Serial Dilutions:

-

Dispense an equal volume (e.g., 1 ml) of sterile broth into a series of sterile test tubes.

-

Add a volume of the working antimicrobial stock solution to the first tube equal to the volume of broth already in the tube, creating a 1:2 dilution.

-

Mix the contents of the first tube thoroughly and transfer half of the volume to the second tube.

-

Repeat this serial dilution process for the desired number of concentrations.

c. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing a sterile broth or saline solution.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test tubes.

d. Inoculation and Incubation:

-

Inoculate each tube of the dilution series and a growth control tube (broth with no antibiotic) with the prepared bacterial inoculum.

-

Incubate the tubes at 35-37°C for 16-20 hours in ambient air.

e. Interpretation of Results:

-

Following incubation, examine the tubes for visible turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

a. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of dilutions of the this compound stock solution in a sterile diluent.

-

For each concentration, add a specific volume of the antimicrobial dilution to a larger volume of molten and cooled (to 45-50°C) agar medium (e.g., Mueller-Hinton Agar). The ratio of antibiotic solution to agar should be kept constant (e.g., 1:10) to ensure uniformity.

-

Mix the agar and antibiotic solution thoroughly and pour the mixture into sterile petri dishes.

-

Allow the agar to solidify completely. A control plate containing no antibiotic should also be prepared.

b. Inoculum Preparation:

-

Prepare a standardized bacterial suspension as described in the broth dilution method (0.5 McFarland standard).

-

This suspension can be further diluted to achieve a final inoculum density of approximately 10⁴ CFU per spot when applied to the agar plate.

c. Inoculation and Incubation:

-

Using a multipoint inoculator (e.g., a Steers replicator) or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

d. Interpretation of Results:

-

After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Mandatory Visualizations

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Antibacterial spectrum of this compound against various clinical isolates.

References

Pirbenicillin's Efficacy Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of pirbenicillin, a semisynthetic penicillin, against various isolates of Pseudomonas aeruginosa. The document synthesizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the known signaling pathways associated with resistance to antipseudomonal penicillins.

Quantitative Assessment of this compound's Activity

This compound has demonstrated significant in-vitro activity against Pseudomonas aeruginosa, often exhibiting greater potency than other antipseudomonal penicillins such as carbenicillin and ticarcillin. The minimum inhibitory concentration (MIC), a key measure of antibiotic efficacy, is consistently lower for this compound across multiple studies.

Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the comparative MICs of this compound and other antibiotics against clinical isolates of P. aeruginosa.

Table 1: Median MICs of this compound, Ticarcillin, and Carbenicillin against 68 P. aeruginosa Isolates

| Inoculum (CFU/mL) | This compound (µg/mL) | Ticarcillin (µg/mL) | Carbenicillin (µg/mL) |

| ~10⁵ | 3.1[1][2] | 12.5[1][2] | 25[1] |

| 10⁷ | 6.25 | 12.5 | 50 |

| 10⁸ - 10⁹ | 50 | 50 | 100 |

Table 2: Comparative MICs of this compound, Carbenicillin, and BL-P1654 against 135 Clinical Isolates of P. aeruginosa

| Antibiotic | Relative MIC |

| This compound | 1 |

| Carbenicillin | 4x higher than this compound |

| BL-P1654 | 0.5x of this compound |

Influence of Inoculum Size and pH

The efficacy of this compound is influenced by experimental conditions, notably the inoculum size and the pH of the medium.

-

Inoculum Effect: An increase in the inoculum size leads to a higher MIC, indicating a reduction in the antibiotic's bactericidal activity. This effect was more pronounced for this compound compared to carbenicillin but less so than for BL-P1654.

-

pH Effect: this compound, along with ticarcillin and carbenicillin, demonstrates greater inhibitory activity at a lower pH. At a concentration of 6.25 µg/ml, this compound inhibited a significantly higher percentage of strains at pH 6 compared to pH 8.

Bactericidal Activity

This compound is bactericidal at concentrations that are generally equal to or only two-fold higher than its minimal inhibitory concentration. In appropriately buffered media, this compound showed eight-fold and four-fold better minimal bactericidal concentration (MBC) values against Pseudomonas isolates compared to carbenicillin and ticarcillin, respectively.

Synergy with Gentamicin

The combination of this compound with gentamicin enhances the inhibitory and bactericidal effects against the majority of P. aeruginosa isolates. However, for strains that are highly resistant to gentamicin, the combination therapy offers no significant advantage over the most effective single antibiotic.

Experimental Protocols

The determination of this compound's in-vitro activity against P. aeruginosa primarily relies on the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

MIC Determination via Broth Microdilution

This method involves preparing a series of antibiotic concentrations in a liquid growth medium and inoculating them with a standardized number of bacteria.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

P. aeruginosa isolate

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or densitometer

-

Incubator

Procedure:

-

Antibiotic Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the P. aeruginosa isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Workflow for MIC determination by broth microdilution.

Mechanisms of Action and Resistance

This compound, like other beta-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. Resistance to antipseudomonal penicillins in P. aeruginosa is a complex process involving multiple mechanisms.

Signaling Pathway for AmpC Hyperproduction

A primary mechanism of resistance is the hyperproduction of the chromosomal AmpC β-lactamase, which hydrolyzes and inactivates the antibiotic. The expression of the ampC gene is tightly regulated by a complex signaling pathway involving peptidoglycan recycling products.

Signaling pathway for AmpC-mediated resistance.

In the presence of a β-lactam antibiotic like this compound, the inhibition of Penicillin-Binding Proteins (PBPs) leads to an accumulation of peptidoglycan breakdown products (muropeptides) in the periplasm. These muropeptides are transported into the cytoplasm by the permease AmpG. Normally, the amidase AmpD degrades these muropeptides, preventing the activation of the transcriptional regulator AmpR. However, under high β-lactam stress, the increased concentration of muropeptides saturates AmpD, leading to the activation of AmpR. Activated AmpR then upregulates the transcription of the ampC gene, resulting in increased production of the AmpC β-lactamase, which can then degrade the antibiotic.

Other Resistance Mechanisms

In addition to AmpC hyperproduction, other mechanisms contribute to resistance in P. aeruginosa:

-

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug.

-

Reduced Outer Membrane Permeability: Alterations or loss of porin proteins in the outer membrane can restrict the entry of antibiotics into the periplasmic space.

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics to their target.

Conclusion

This compound exhibits potent in-vitro activity against Pseudomonas aeruginosa, often surpassing that of carbenicillin and ticarcillin. Its efficacy is, however, influenced by factors such as inoculum size and pH. The combination with aminoglycosides like gentamicin can provide a synergistic effect. Understanding the detailed mechanisms of resistance, particularly the AmpC induction pathway, is crucial for the development of strategies to overcome resistance and preserve the clinical utility of this compound and other antipseudomonal penicillins. Further research into the interplay of different resistance mechanisms will be vital for the design of novel therapeutic approaches against this challenging pathogen.

References

Initial In Vitro Efficacy of Pirbenicillin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies characterizing the efficacy of Pirbenicillin, a semisynthetic penicillin. The document focuses on its antibacterial activity, particularly against Pseudomonas aeruginosa, and presents comparative data with other β-lactam antibiotics. Detailed experimental protocols for the key assays cited are provided, along with visualizations of these workflows to support researchers in understanding and potentially replicating these foundational studies.

Antibacterial Spectrum and Potency

This compound demonstrated a broad spectrum of antibacterial activity in vitro, with notable potency against Pseudomonas aeruginosa. Early studies highlighted its superiority over carbenicillin, a significant comparator at the time.

Activity Against Pseudomonas aeruginosa

In vitro studies consistently showed that this compound had a three- to fourfold greater potency against P. aeruginosa compared to carbenicillin[1][2]. The median Minimum Inhibitory Concentration (MIC) of this compound against 68 clinical isolates of P. aeruginosa was 3.1 µg/ml, significantly lower than that of ticarcillin (12.5 µg/ml) and carbenicillin (25 µg/ml) when using a standardized inoculum of approximately 10⁵ colony-forming units (CFU)/ml[3][4].

The inhibitory activity of this compound was, however, influenced by the inoculum size. As the bacterial density increased, higher concentrations of the antibiotic were required to inhibit growth.

Activity Against Other Gram-Negative and Gram-Positive Bacteria

This compound's antibacterial spectrum also encompassed isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter, with MIC values comparable to those of carbenicillin[1]. It exhibited greater activity than carbenicillin against Gram-positive bacteria, particularly Streptococcus faecalis. Conversely, it was less active against Proteus species and was not effective against ampicillin-resistant strains of E. coli.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the quantitative data from initial in vitro studies, focusing on the comparative MICs of this compound and other β-lactam antibiotics against Pseudomonas aeruginosa.

Table 1: Median MICs Against 68 Isolates of Pseudomonas aeruginosa

| Antibiotic | Median MIC (µg/ml) at ~10⁵ CFU/ml |

| This compound | 3.1 |

| Ticarcillin | 12.5 |

| Carbenicillin | 25 |

Table 2: Effect of Inoculum Size on Median MICs Against Pseudomonas aeruginosa

| Inoculum Size (CFU/ml) | This compound (µg/ml) | Ticarcillin (µg/ml) | Carbenicillin (µg/ml) |

| ~10⁵ | 3.1 | 12.5 | 25 |

| 10⁷ | 6.25 | 12.5 | 50 |

| 10⁸ to 10⁹ | 50 | 50 | 100 |

Table 3: Influence of pH on the Inhibitory Activity of this compound Against Pseudomonas aeruginosa

| pH | Percentage of Strains Inhibited by 6.25 µg/ml of this compound |

| 6 | 7% |

| 7 | 11% |

| 8 | 57% |

Bactericidal Activity and Stability

This compound was found to be bactericidal at concentrations generally equal to or twofold higher than its MIC. In appropriately buffered media, it demonstrated eightfold and fourfold better minimal bactericidal concentration (MBC) values against Pseudomonas isolates compared to carbenicillin and ticarcillin, respectively. The observed differences in anti-pseudomonal activity were not attributed to differences in stability to pseudomonad β-lactamases. This compound, along with ticarcillin and carbenicillin, was more stable to these enzymes than cefazolin, cephaloridine, and benzylpenicillin.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

The broth dilution method is a classic technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile Mueller-Hinton Broth (MHB)

-

This compound and other comparator antibiotic powders with known potency

-

Sterile test tubes or 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (e.g., 0.5)

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of each antibiotic in a suitable solvent to a high concentration (e.g., 1280 µg/ml).

-

Preparation of Antibiotic Dilutions:

-

For the macrodilution (test tube) method, perform serial twofold dilutions of the antibiotic stock solution in sterile MHB to achieve a range of concentrations.

-

For the microdilution (microtiter plate) method, add a standardized volume of MHB to each well, followed by the antibiotic solution to the first well of a row. A multichannel pipette is then used to perform serial twofold dilutions across the plate.

-

-

Inoculum Preparation:

-

Select several morphologically similar colonies from a fresh agar plate culture of the test organism.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

-

Dilute this standardized suspension to achieve the desired final inoculum concentration (e.g., 5 x 10⁵ CFU/ml) in the test tubes or wells.

-

-

Inoculation: Add a standardized volume of the diluted bacterial inoculum to each tube or well containing the antibiotic dilutions and to a growth control (no antibiotic) tube/well.

-

Incubation: Incubate the tubes or microtiter plates at 37°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

-

Sterile Mueller-Hinton Agar (MHA)

-

This compound and other comparator antibiotic powders with known potency

-

Sterile petri dishes

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline or PBS

-

McFarland turbidity standards (e.g., 0.5)

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of twofold dilutions of the antibiotic stock solution.

-

Add a defined volume of each antibiotic dilution to molten and cooled MHA (45-50°C).

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify. A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the broth dilution method.

-

Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of each antibiotic-containing agar plate and the control plate using an inoculum replicating device. This allows for the testing of multiple isolates simultaneously.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacterial isolate.

Visualizations of Experimental Workflows

The following diagrams illustrate the generalized workflows for the key in vitro assays described.

Caption: Workflow for MIC Determination by Broth Dilution.

Caption: Workflow for MIC Determination by Agar Dilution.

Mechanism of Action: A General Overview

As a member of the penicillin class of antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it is understood to act by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death. The initial studies did not delve into the specific PBP affinities of this compound.

Caption: General Mechanism of Action for β-Lactam Antibiotics.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Agar dilution - Wikipedia [en.wikipedia.org]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Pirbenicillin Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of pirbenicillin, a semisynthetic, broad-spectrum penicillin antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in evaluating the efficacy of this compound against various bacterial isolates.

Introduction to this compound

This compound is a penicillin derivative that exhibits broad-spectrum antibacterial activity.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] this compound specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[3][4] This inactivation prevents the cross-linkage of peptidoglycan chains, a critical component of the cell wall. The resulting disruption of cell wall synthesis leads to a weakened cell wall and ultimately causes cell lysis and bacterial death.

In vitro studies have demonstrated this compound's activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Serratia, Citrobacter, and Enterobacter species. Its potency has been shown to be comparable or, in some cases, superior to other penicillins such as carbenicillin.

Principles of Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent that is required to inhibit the growth of a specific bacterial isolate. The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined in vitro conditions. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized methods for AST.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the reported in vitro activity of this compound against various bacterial species. Data is presented as the concentration required to inhibit a certain percentage of isolates (e.g., MIC at which 67% of P. aeruginosa isolates were inhibited).

| Bacterial Species | This compound MIC (µg/mL) | Comparator Agent(s) | Notes |

| Pseudomonas aeruginosa | 6.25 (inhibited 67% of isolates) | More active than carbenicillin or ticarcillin. | Activity is inoculum dependent. |

| Proteus mirabilis | 6.25 (inhibited 93% of isolates) | Carbenicillin and ticarcillin appeared more active. | |

| Enterobacter spp. | 6.25 (inhibited 31% of isolates) | Comparable activity to carbenicillin. | |

| Serratia spp. | 6.25 (inhibited 41% of isolates) | Comparable activity to carbenicillin. | |

| Escherichia coli | 6.25 (inhibited 58% of isolates) | Comparable activity to carbenicillin. | Inactive against ampicillin-resistant strains. |

| Streptococcus faecalis | Not specified | More active than carbenicillin. | |

| Klebsiella spp. | Not specified | Active against some isolates. |

Experimental Protocols

The following are detailed protocols for performing antibacterial susceptibility testing of this compound. It is crucial to adhere to standardized methodologies to ensure the accuracy and reproducibility of results.

Broth Microdilution Method for MIC Determination

This method determines the MIC of this compound in a liquid medium using 96-well microtiter plates.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., sterile water or appropriate solvent for this compound)

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Plate reader or manual reading mirror

Procedure:

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable sterile solvent. Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound solution in CAMHB to obtain a range of concentrations. Typically, this involves adding 50 µL of CAMHB to wells 2 through 11 of each row. Add 100 µL of the highest this compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

-

Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

This compound disks (concentration to be determined based on expected MICs and diffusion characteristics)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Aseptically apply a this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires established breakpoints, which are not currently available for this compound and would need to be determined through extensive studies correlating zone diameters with MIC values.

References

- 1. Laboratory studies with a new broad-spectrum penicillin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new semisynthetic penicillin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C24H26N6O5S | CID 9871712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Determining the Minimum Inhibitory Concentration (MIC) of Pirbenicillin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pirbenicillin, a broad-spectrum penicillin antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

This compound is a beta-lactam antibiotic belonging to the penicillin class.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. Understanding the MIC of this compound against various bacterial strains is crucial for assessing its antimicrobial potency, determining appropriate therapeutic dosages, and monitoring the emergence of resistance.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a selection of clinically relevant bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Multiple Isolates | 0.25 - 8 | |

| Escherichia coli | Multiple Isolates | 1 - >128 | |

| Serratia marcescens | Multiple Isolates | 2 - 32 | |

| Enterobacter cloacae | Multiple Isolates | 1 - 128 | |

| Citrobacter freundii | Multiple Isolates | 2 - 64 | |

| Streptococcus faecalis | Multiple Isolates | 0.5 - 4 |

Experimental Protocols

Two standard methods for determining the MIC of this compound are the Broth Microdilution method and the Agar Dilution method.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound sodium salt

-

Sterile deionized water

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile petri dishes

-

Multipipettor

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Protocol:

-

Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound sodium salt powder.

-

Dissolve the powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1000 µg/mL). Penicillins are generally soluble in water. Ensure the solution is clear.

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well in each row should serve as a positive control (broth and inoculum, no antibiotic), and the twelfth well as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume in each well to 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.

-

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.

Materials:

-

This compound sodium salt

-

Sterile deionized water

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a sterile stock solution of this compound as described in the Broth Microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For example, to prepare an agar plate with 8 µg/mL of this compound, add 1 mL of an 80 µg/mL this compound solution to 9 mL of molten agar.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate containing no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the Broth Microdilution method.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with a spot of the prepared bacterial suspension.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that prevents the visible growth of the bacterial colonies.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for MIC determination.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Murine Experimental Models in Pirbenicillin Infection Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing murine experimental models for the study of Pirbenicillin, a broad-spectrum penicillin antibiotic. The following sections detail established protocols for inducing infections with relevant pathogens, administering this compound, and assessing its efficacy. Due to the limited availability of detailed historical protocols for this compound, the following experimental designs are based on current, validated murine infection models for pathogens within this compound's known spectrum of activity, including Pseudomonas aeruginosa, Escherichia coli, and Serratia species.

Mechanism of Action of this compound

This compound, as a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] The core mechanism involves the covalent binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key in vivo efficacy and pharmacokinetic parameters of this compound in murine models, based on available data.

Table 1: In Vivo Efficacy of this compound Compared to Carbenicillin

| Pathogen | Efficacy Metric | This compound vs. Carbenicillin | Reference |

| Pseudomonas aeruginosa | Potency | 3-4x more potent | |

| Escherichia coli | Protective Dose | 2-4x lower dose required | |

| Serratia spp. | Protective Dose | 2-4x lower dose required |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Description | Value | Reference |

| Model | Compartment Model | Two-compartment open model | |

| Interchange | Central to Peripheral | Slower than carbenicillin or ampicillin | |

| Distribution | Fraction to Peripheral | Greater than ampicillin |

Experimental Protocols

The following are detailed protocols for establishing murine infection models to evaluate the efficacy of this compound. These protocols are synthesized from established methodologies for similar antibiotics.

Protocol 1: Murine Model of Pseudomonas aeruginosa Lung Infection

This model is designed to assess the efficacy of this compound in a pulmonary infection context.

Materials:

-

Mouse Strain: BALB/c or C57BL/6 mice (6-8 weeks old, female)

-

Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or clinical isolates)

-

This compound: Sterile, injectable formulation

-

Vehicle Control: Sterile saline

-

Anesthetic: Isoflurane or similar

-

Equipment: Intranasal or intratracheal instillation device, humane euthanasia supplies, tissue homogenizer, agar plates for CFU enumeration.

Workflow:

Caption: Workflow for P. aeruginosa lung infection model.

Procedure:

-

Bacterial Preparation: Culture P. aeruginosa to mid-log phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^6 - 1 x 10^7 CFU/mouse).

-

Infection: Anesthetize mice and instill the bacterial suspension intranasally or intratracheally.

-

Treatment: Administer this compound parenterally (e.g., subcutaneously or intraperitoneally) at predetermined doses and schedules, starting at a specified time post-infection (e.g., 2 hours). Based on comparative data, an initial dose range of 25-100 mg/kg could be explored.

-

Monitoring: Observe mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

-